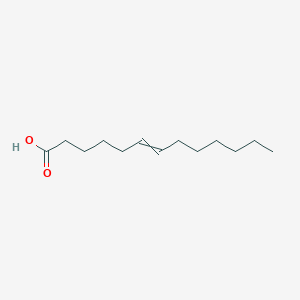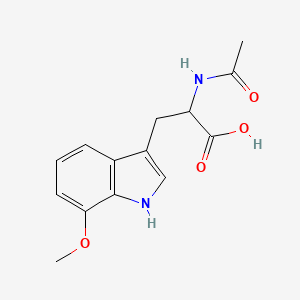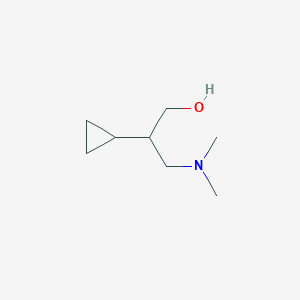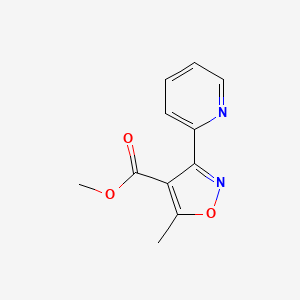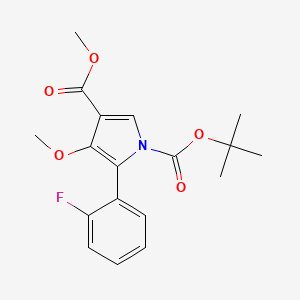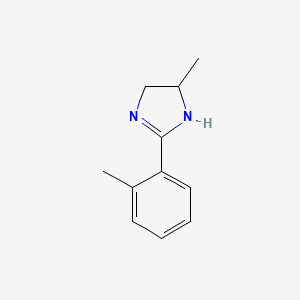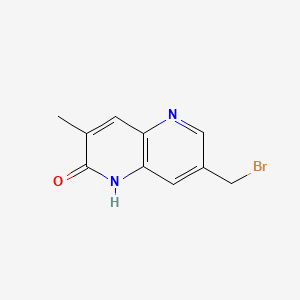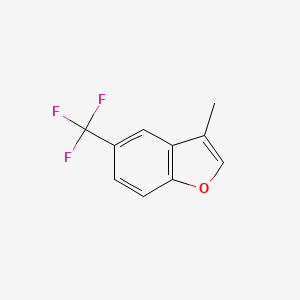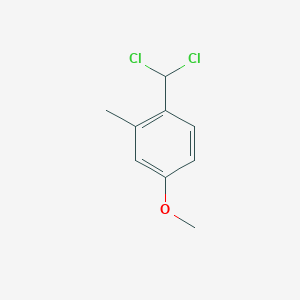
1-(Dichloromethyl)-4-methoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichloromethyl)-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C9H11Cl2O It is a derivative of benzene, featuring a dichloromethyl group, a methoxy group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Dichloromethyl)-4-methoxy-2-methylbenzene can be achieved through several methods. One common approach involves the chlorination of 4-methoxy-2-methylbenzyl alcohol using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired dichloromethyl compound.
Industrial production methods may involve the use of more efficient catalytic processes to enhance yield and purity. For instance, the use of iron-containing catalysts like ferrocene or tris(acetylacetonato)iron(III) has been reported to facilitate the dichloromethylation process .
Analyse Chemischer Reaktionen
1-(Dichloromethyl)-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces methyl derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Dichloromethyl)-4-methoxy-2-methylbenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of certain diseases, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1-(Dichloromethyl)-4-methoxy-2-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the dichloromethyl group acts as an electrophile, facilitating nucleophilic substitution and other reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Dichloromethyl)-4-methoxy-2-methylbenzene can be compared to other similar compounds, such as:
Dichloromethane: A simple dichloromethyl compound widely used as a solvent.
Dichloromethyl methyl ether: Another dichloromethyl compound used in formylation reactions.
4-Methoxy-2-methylbenzyl alcohol: The precursor in the synthesis of this compound.
Eigenschaften
Molekularformel |
C9H10Cl2O |
|---|---|
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
1-(dichloromethyl)-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5,9H,1-2H3 |
InChI-Schlüssel |
TWWPLQDTLJQUTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


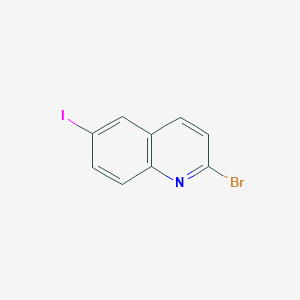
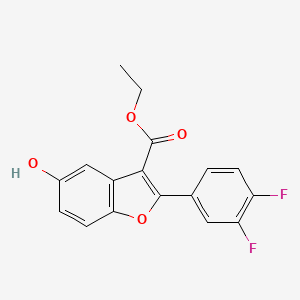
![2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13690336.png)
![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)

